3-Bromo-4-hydroxy-6-methoxyquinoline

描述

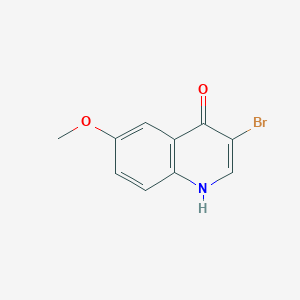

3-Bromo-4-hydroxy-6-methoxyquinoline (C₁₀H₈BrNO₂) is a brominated quinoline derivative characterized by substituents at positions 3 (bromo), 4 (hydroxyl), and 6 (methoxy) on the quinoline backbone . Key properties include:

属性

IUPAC Name |

3-bromo-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYZMCYOOQBXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560113 | |

| Record name | 3-Bromo-6-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724788-41-4 | |

| Record name | 3-Bromo-6-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxy-6-methoxyquinoline typically involves the bromination of 4-hydroxy-6-methoxyquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction of the bromine atom can lead to the formation of 4-hydroxy-6-methoxyquinoline.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products:

- Quinoline N-oxides from oxidation.

- 4-Hydroxy-6-methoxyquinoline from reduction.

- Various substituted quinoline derivatives from nucleophilic substitution .

科学研究应用

3-Bromo-4-hydroxy-6-methoxyquinoline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-Bromo-4-hydroxy-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-6-methoxyquinoline

- Structure : Lacks the 4-hydroxyl group present in the target compound.

- Likely lower aqueous solubility but higher lipophilicity, making it more suitable for hydrophobic environments .

3-Bromo-2-methoxyquinoline

- Structure : Methoxy group at position 2 instead of 5.

- Impact : Altered electronic effects due to proximity of the methoxy group to the bromine. This may affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance near the reactive C-Br bond .

4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid

Physicochemical Properties

Key Observations :

- The hydroxyl group in this compound significantly increases polarity, as evidenced by its measurable CCS value, which reflects gas-phase ion mobility and correlates with molecular surface area .

- Substituent position (e.g., 2- vs. 6-methoxy) influences steric and electronic environments, impacting reactivity and intermolecular interactions.

生物活性

3-Bromo-4-hydroxy-6-methoxyquinoline is a quinoline derivative that has garnered attention due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular structure of this compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the quinoline ring. This unique arrangement influences its solubility and reactivity, which are critical for its biological activity.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties.

- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.

- Metabolic Pathways : The compound is metabolized through pathways involving various enzymes and cofactors, which can affect its pharmacokinetics and overall efficacy.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Hep-G2 (liver) | 15 | Induces apoptosis |

| MCF7 (breast) | 20 | Cell cycle arrest |

| K562 (leukemia) | 10 | Inhibits cell viability |

The compound's effectiveness varies with concentration, showing promising results at lower doses without significant toxicity .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against several pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Effective against Gram-negative bacteria |

| Klebsiella pneumoniae | 16 | High inhibition zone observed |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Study on Cytotoxicity

A study assessed the cytotoxicity of this compound using the MTT assay on Hep-G2 and MCF7 cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics, highlighting its potential as an effective anticancer agent .

Antioxidant Properties

In another study, the compound's ability to ameliorate oxidative damage in HaCaT keratinocytes was evaluated. Results showed that treatment with varying concentrations of the compound reduced reactive oxygen species (ROS) levels significantly, indicating its potential as an antioxidant .

Comparative Analysis

When compared to similar compounds, such as 4-Bromo-6-methoxyquinoline and 3-Bromo-4-chloro-6-methoxyquinoline, this compound stands out due to its enhanced solubility and hydrogen bonding capabilities, which may contribute to its superior biological activity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-hydroxy-6-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of 4-hydroxy-6-methoxyquinoline precursors. Key steps include regioselective bromination at the 3-position using brominating agents like (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination. Solvent choice (e.g., DMF or dichloromethane) and catalyst presence (e.g., FeCl) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- -NMR : Confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm).

- -NMR : Identifies quaternary carbons (e.g., C-Br at δ 95–110 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 268–270 for bromine isotopic pattern).

Cross-validation with IR spectroscopy (O–H stretch at 3200–3500 cm) and elemental analysis ensures structural integrity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties such as HOMO-LUMO gaps and Fukui indices to predict reactive sites. For example, the bromine atom’s electrophilicity facilitates Suzuki-Miyaura coupling with aryl boronic acids. Solvent effects (PCM models) and transition-state analysis (NEB method) optimize catalytic conditions (e.g., Pd(PPh), KCO) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments often arise from twinning or disordered solvent molecules. Use SHELXT (intrinsic phasing) for initial structure solution and SHELXL for refinement, applying restraints for disordered regions. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis improve accuracy. Cross-check with powder XRD to confirm phase purity .

Q. How does the bromine substituent influence the biological activity of quinoline derivatives, and what assays validate these effects?

- Methodological Answer : Bromine enhances lipophilicity and binding affinity to targets like kinase enzymes or DNA. Use in vitro assays:

- MTT assay : Cytotoxicity screening (IC values).

- Fluorescence quenching : DNA-binding studies (intercalation vs. groove binding).

- Molecular docking : Target-specific binding modes (AutoDock Vina).

Compare with non-brominated analogs to isolate bromine’s role .

Data Interpretation and Optimization

Q. How to troubleshoot low yields in the synthesis of this compound analogs?

- Methodological Answer :

- Step 1 : Verify reagent purity (e.g., NBS decomposition over time).

- Step 2 : Optimize stoichiometry (1.2–1.5 eq. brominating agent).

- Step 3 : Monitor reaction progress via TLC (R = 0.3–0.5 in 1:3 ethyl acetate/hexane).

- Step 4 : Employ scavengers (e.g., 2,6-lutidine) to suppress side reactions.

Low yields often stem from competing bromination at the 5- or 7-positions; regioselectivity can be improved using directing groups (e.g., methoxy at 6-position) .

Q. What are the best practices for analyzing substituent effects on quinoline ring stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds.

- DFT-based Stability Studies : Calculate bond dissociation energies (BDEs) for Br–C and O–H bonds.

- pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation in buffered solutions (pH 2–12).

Stability correlates with electron-withdrawing effects of bromine and hydrogen-bonding capacity of the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。